molecular formula C15H28O B8504595 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- CAS No. 64611-88-7

1,6-Dodecadien-3-ol, 3,7,11-trimethyl-

Cat. No.: B8504595
CAS No.: 64611-88-7
M. Wt: 224.38 g/mol
InChI Key: RAYSJZWIMVHXOA-UHFFFAOYSA-N
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Description

Properties

CAS No.

64611-88-7

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

3,7,11-trimethyldodeca-1,6-dien-3-ol

InChI

InChI=1S/C15H28O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,11,13,16H,1,7-10,12H2,2-5H3

InChI Key

RAYSJZWIMVHXOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=CCCC(C)(C=C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dodecadien-3-ol, 3,7,11-trimethyl- can be synthesized through several organic reactions. One common method involves the selective hydrogenation of farnesol in the presence of a catalyst . The reaction conditions typically include a hydrogenation catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of the compound. Additionally, the purification of the final product is achieved through distillation and chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,6-Dodecadien-3-ol, 3,7,11-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reduction of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst like palladium or platinum.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Major Products Formed

    Oxidation: Ketones or carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

Cosmetic Industry

Nerolidol is widely used in the cosmetic industry due to its pleasant floral scent and skin-beneficial properties. It serves as a fragrance component in perfumes and personal care products.

  • Usage : Commonly incorporated into lotions, shampoos, and deodorants.
  • Benefits :
    • Acts as a skin conditioning agent.
    • Exhibits antimicrobial properties which enhance product preservation.

Case Study : A study published in the Journal of Cosmetic Science highlighted the effectiveness of nerolidol in enhancing the stability of emulsions in cosmetic formulations. The incorporation of nerolidol improved both the sensory attributes and microbial stability of the products.

Food Flavoring

Nerolidol is recognized for its flavor-enhancing properties and is used as a food additive.

  • Usage : Employed in flavoring agents for beverages, candies, and baked goods.
  • Benefits :
    • Provides a pleasant aroma reminiscent of flowers and fruits.
    • Generally recognized as safe (GRAS) by the FDA for use in food products.

Data Table: Flavor Profiles of Nerolidol

Product TypeConcentration (ppm)Flavor Profile
Beverages10-50Floral, fruity
Candies5-20Sweet, floral
Baked Goods1-10Subtle floral notes

Pharmaceutical Applications

Nerolidol exhibits potential therapeutic properties, making it a candidate for pharmaceutical applications.

  • Usage : Investigated for its anti-inflammatory, analgesic, and antimicrobial effects.
  • Benefits :
    • Shows promise in cancer therapy through apoptosis induction in tumor cells.
    • Demonstrates antibacterial activity against pathogens like Staphylococcus aureus.

Case Study : Research published in Phytotherapy Research examined the effects of nerolidol on breast cancer cell lines. The findings indicated that nerolidol significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as an adjunctive treatment in oncology.

Biological Activities

The biological activities of nerolidol contribute to its applications:

  • Antioxidant Activity : Exhibits significant free radical scavenging activity which can protect against oxidative stress.

Data Table: Antioxidant Activity of Nerolidol

Assay TypeIC50 Value (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol
  • Molecular Formula : C₁₅H₂₆O
  • Molecular Weight : 222.37 g/mol
  • CAS Registry Number : 7212-44-4
  • Synonyms: Nerolidol, Peruviol, Melaleucol .

Structural Features

  • A sesquiterpene alcohol with three conjugated double bonds (1,6,10-dodecatrienol backbone) and a tertiary hydroxyl group at C3 .
  • Exists in stereoisomeric forms: (E)-, (Z)-, and [S-(Z)]-configurations, influencing fragrance and biological activity .

Comparison with Structurally Related Compounds

Nerolidol vs. Linalool (1,6-Octadien-3-ol, 3,7-Dimethyl-)

Property Nerolidol Linalool Reference
Molecular Formula C₁₅H₂₆O C₁₀H₁₈O
Molecular Weight 222.37 g/mol 154.25 g/mol
Boiling Point 386–387 K 198–200°C (471–473 K)
Fragrance Profile Floral, woody, green Citrus, floral, lavender-like
Log Kow (Hydrophobicity) 5.0 ~3.0
Applications Perfumes, insect repellents Cosmetics, aromatherapy

Key Differences :

  • Linalool is a monoterpene (C10 backbone) with lower molecular weight and higher volatility compared to sesquiterpene Nerolidol. Its simpler structure results in a citrus-dominated aroma, whereas Nerolidol’s extended conjugation contributes to a deeper, woody profile .

Nerolidol vs. Farnesol (3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol)

Property Nerolidol Farnesol Reference
Hydroxyl Position C3 C1
Biological Activity Sedative, antifungal Antimicrobial, apoptosis inducer
Occurrence Valerian, orchids Tuberose, chamomile
Fragrance Sweet, green Floral, delicate

Key Differences :

  • The hydroxyl group position (C3 vs. C1) alters polarity and reactivity. Farnesol is more prone to oxidation, while Nerolidol’s tertiary alcohol enhances stability .

Nerolidol vs. Nerolidyl Acetate

Property Nerolidol Nerolidyl Acetate Reference
Functional Group -OH -OAc (acetylated)
Molecular Weight 222.37 g/mol 264.40 g/mol
Volatility High Lower (due to acetylation)
Applications Direct fragrance use Longer-lasting perfumes

Key Differences :

  • Acetylation reduces volatility and enhances longevity in perfumes. Nerolidyl acetate retains Nerolidol’s base aroma but with muted intensity .

Nerolidol vs. 1-Dodecanol, 3,7,11-Trimethyl-

Property Nerolidol 1-Dodecanol, 3,7,11-Trimethyl- Reference
Backbone Saturation Triene (unsaturated) Saturated
Boiling Point 386–387 K Higher (due to saturation)
Applications Fragrance, therapeutics Biofuel additive

Key Differences :

  • The saturated analog is more suited for industrial uses like biofuels .

Stereoisomeric Variations of Nerolidol

Isomer Configuration Fragrance/Bioactivity Reference
(E)-Nerolidol Trans double bonds Stronger floral notes
[S-(Z)]-Nerolidol Cis configuration at C6–C7 Milder, woody; sedative in valerian
(E,E)-Isomer Fully trans Highest volatility

Key Insight :

  • Stereochemistry significantly impacts sensory properties and therapeutic efficacy. The [S-(Z)]-isomer in valerian contributes to its calming effects .

Data Tables

Table 1: Physical Properties of Nerolidol and Key Analogs

Compound Boiling Point (K) Log Kow Molecular Weight
Nerolidol 386–387 5.0 222.37
Linalool 471–473 ~3.0 154.25
Farnesol 473–475 5.8 222.37
1-Dodecanol, 3,7,11-TriMe- ~500 6.2 228.41

Table 2: Natural Sources and Key Isomers

Source Major Compound Isomer
Valeriana officinalis Nerolidol [S-(Z)]-Nerolidol
Lindera glauca Nerolidol (E,E)-Nerolidol
Cymbidium sinense Nerolidol (E)-Nerolidol

Q & A

Q. How can researchers identify and characterize 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- using spectroscopic methods?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Nerolidol can be identified via retention indices (e.g., ~28.55 min) and mass fragmentation patterns (base peak at m/z 69 for farnesene derivatives) .
  • Nuclear Magnetic Resonance (NMR): Key signals include δ<sup>1</sup>H 5.1–5.4 ppm (olefinic protons) and δ<sup>13</sup>C 125–135 ppm (double-bond carbons). Stereochemical assignments require NOESY or COSY for E/Z isomer differentiation .
  • Infrared (IR) Spectroscopy: Characteristic O-H stretch (~3350 cm<sup>-1</sup>) and C=C stretches (~1640 cm<sup>-1</sup>) .

Q. What are effective methods for synthesizing or isolating 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- from natural sources?

Methodological Answer:

  • Plant Extraction: Use hydrodistillation or solvent extraction (e.g., hexane/ethanol) from Euodia suaveolens leaves, followed by silica gel chromatography for purification .
  • Enzymatic Synthesis: Farnesyl diphosphate (FPP) can be enzymatically modified via farnesyltransferase to produce nerolidol, as seen in Streptomyces spp. .
  • Chemical Synthesis: Farnesol derivatives can undergo acid-catalyzed cyclization or oxidation-reduction sequences to yield nerolidol isomers .

Q. How can researchers assess the purity and enantiomeric composition of nerolidol in experimental samples?

Methodological Answer:

  • Chiral Chromatography: Use chiral stationary phases (e.g., β-cyclodextrin) to separate (R)- and (S)-nerolidol, with retention time differences validated via optical rotation .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (210–220 nm) quantify purity (>95% for pharmacological studies) .
  • Thin-Layer Chromatography (TLC): Rf values on silica plates (e.g., 0.6 in hexane:ethyl acetate 8:2) provide rapid purity checks .

Advanced Research Questions

Q. How can enantiomer-specific biological activities of nerolidol be investigated in metabolic pathways?

Methodological Answer:

  • Enantioselective Assays: Compare (R)-nerolidol (FEMA 2772) and (S)-nerolidol in insect pheromone response assays or antimicrobial tests. Use chiral GC-MS to confirm enantiomer ratios post-experiment .
  • Metabolic Profiling: Incubate each enantiomer with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-HRMS to identify stereospecific oxidation products .

Q. What experimental strategies resolve contradictions in reported biosynthetic pathways of nerolidol?

Methodological Answer:

  • Isotopic Labeling: Track <sup>13</sup>C-FPP incorporation into nerolidol in Arabidopsis or yeast models to validate competing pathways (e.g., mevalonate vs. methylerythritol phosphate) .
  • Gene Knockout Studies: Disrupt putative terpene synthase genes in Streptomyces and quantify nerolidol production via GC-MS to confirm enzymatic roles .

Q. How does nerolidol’s stability under varying experimental conditions (pH, temperature) impact pharmacological studies?

Methodological Answer:

  • Accelerated Stability Testing: Store nerolidol in dark vials at 4°C (pH 7.4 buffer) and monitor degradation via HPLC. Avoid temperatures >40°C to prevent isomerization .
  • Reactivity Screening: Test interactions with strong oxidizers (e.g., H2O2) using FTIR to detect hazardous byproducts (e.g., aldehydes) .

Q. What advanced analytical techniques are required to study nerolidol’s role in plant-insect interactions?

Methodological Answer:

  • Electroantennography (EAG): Measure insect antennal responses to nerolidol enantiomers paired with GC-EAD to identify bioactive isomers .
  • Field Trapping Experiments: Use racemic vs. enantiopure nerolidol lures in pheromone traps to assess attraction specificity in pest species .

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